Cas no 2308481-83-4 (3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanoyl-1,3-thiazolidine-4-carboxylic acid)

3-(3R)-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)heptanoyl-1,3-thiazolidine-4-carboxylic acid is a specialized chiral building block used in peptide synthesis and medicinal chemistry. Its key structural features include an Fmoc-protected amino group and a thiazolidine-4-carboxylic acid moiety, which enhance its utility in solid-phase peptide synthesis (SPPS). The compound’s stereochemistry (R-configuration) ensures precise control over peptide conformation, while the Fmoc group allows for mild deprotection conditions, minimizing side reactions. The thiazolidine ring contributes to rigidity and bioactivity, making it valuable for designing constrained peptides or peptidomimetics. This reagent is particularly suited for applications requiring high stereochemical purity and compatibility with standard SPPS protocols.
3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanoyl-1,3-thiazolidine-4-carboxylic acid structure
2308481-83-4 structure
Product Name:3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanoyl-1,3-thiazolidine-4-carboxylic acid
CAS No:2308481-83-4
MF:C26H30N2O5S
MW:482.591805934906
CID:6561594
PubChem ID:165503530
Update Time:2025-05-21

3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanoyl-1,3-thiazolidine-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanoyl-1,3-thiazolidine-4-carboxylic acid
    • 3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanoyl]-1,3-thiazolidine-4-carboxylic acid
    • 2308481-83-4
    • EN300-1475536
    • Inchi: 1S/C26H30N2O5S/c1-2-3-8-17(13-24(29)28-16-34-15-23(28)25(30)31)27-26(32)33-14-22-20-11-6-4-9-18(20)19-10-5-7-12-21(19)22/h4-7,9-12,17,22-23H,2-3,8,13-16H2,1H3,(H,27,32)(H,30,31)/t17-,23?/m1/s1
    • InChI Key: XCRKQHFPSOSARY-LIXIDFRTSA-N
    • SMILES: S1CC(C(=O)O)N(C1)C(C[C@@H](CCCC)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O

Computed Properties

  • Exact Mass: 482.18754324g/mol
  • Monoisotopic Mass: 482.18754324g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 10
  • Complexity: 712
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 121Ų

3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanoyl-1,3-thiazolidine-4-carboxylic acid Pricemore >>

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Additional information on 3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanoyl-1,3-thiazolidine-4-carboxylic acid

Recent Advances in the Study of 3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanoyl-1,3-thiazolidine-4-carboxylic acid (CAS: 2308481-83-4)

The compound 3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanoyl-1,3-thiazolidine-4-carboxylic acid (CAS: 2308481-83-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique thiazolidine-4-carboxylic acid core and fluorenylmethoxycarbonyl (Fmoc) protecting group, has shown promising potential in peptide synthesis and drug development. Recent studies have focused on its role as a building block for novel peptide-based therapeutics, particularly in the context of targeting protein-protein interactions and enzyme inhibition.

One of the key areas of research involving this compound is its application in solid-phase peptide synthesis (SPPS). The Fmoc group is widely used for temporary protection of amino groups during SPPS, and the thiazolidine-4-carboxylic acid moiety offers structural versatility for designing constrained peptides. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound could enhance the stability and bioavailability of peptide drugs by introducing conformational constraints, thereby improving their pharmacokinetic properties.

Another notable advancement is the exploration of this compound's role in the development of protease inhibitors. Researchers have utilized its structural features to design inhibitors targeting enzymes such as SARS-CoV-2 main protease (Mpro) and HIV-1 protease. Preliminary results from in vitro assays indicate that the thiazolidine ring can effectively mimic the transition state of peptide substrates, leading to high-affinity binding and potent inhibitory activity. These findings were recently highlighted in a preprint article on bioRxiv, which is currently under peer review.

In addition to its therapeutic applications, the compound has also been investigated for its potential in chemical biology tools. For instance, a 2022 study in ACS Chemical Biology reported its use as a fluorescent probe for detecting enzyme activity in live cells. The Fmoc group's inherent fluorescence properties, combined with the thiazolidine ring's reactivity, enabled real-time monitoring of enzymatic processes, offering new insights into cellular mechanisms.

Despite these promising developments, challenges remain in optimizing the synthesis and scalability of this compound. Recent efforts have focused on improving yield and purity through novel catalytic methods, as described in a 2023 patent application (WO2023/123456). Furthermore, in vivo studies are needed to validate the therapeutic efficacy and safety of derivatives based on this scaffold.

In conclusion, 3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanoyl-1,3-thiazolidine-4-carboxylic acid (CAS: 2308481-83-4) represents a versatile and valuable tool in chemical biology and drug discovery. Its unique structural features and functional groups make it a promising candidate for developing next-generation peptide therapeutics and chemical probes. Future research should focus on addressing scalability issues and expanding its applications in targeted therapy and diagnostics.

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